(2-Iminopyridin-1(2H)-yl)acetaldehyde
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Overview
Description
(2-Iminopyridin-1(2H)-yl)acetaldehyde is an organic compound that features a pyridine ring with an imine group and an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iminopyridin-1(2H)-yl)acetaldehyde typically involves the reaction of 2-aminopyridine with acetaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2-Iminopyridin-1(2H)-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The imine group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Produces (2-Iminopyridin-1(2H)-yl)acetic acid.
Reduction: Produces (2-Aminopyridin-1(2H)-yl)acetaldehyde.
Substitution: Produces various substituted pyridine derivatives.
Scientific Research Applications
(2-Iminopyridin-1(2H)-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2-Iminopyridin-1(2H)-yl)acetaldehyde involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: A precursor in the synthesis of (2-Iminopyridin-1(2H)-yl)acetaldehyde, known for its use in drug discovery.
Pyridine-2-carboxaldehyde: Similar structure but lacks the imine group, used in various organic synthesis reactions.
2-Pyridylamine: Another related compound with applications in the synthesis of biologically active molecules.
Uniqueness
This compound is unique due to the presence of both an imine and an aldehyde group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry.
Properties
CAS No. |
66523-43-1 |
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Molecular Formula |
C7H8N2O |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
2-(2-iminopyridin-1-yl)acetaldehyde |
InChI |
InChI=1S/C7H8N2O/c8-7-3-1-2-4-9(7)5-6-10/h1-4,6,8H,5H2 |
InChI Key |
DEIKJCJVEQWHIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=N)N(C=C1)CC=O |
Origin of Product |
United States |
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